

Application Notes and Protocols: Naphthol Green B for Histological Staining

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Compound of Interest

Compound Name: Naphthol Green B

Cat. No.: B15552161

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Introduction

Naphthol Green B, also known as Acid Green 1, is a synthetic nitroso dye belonging to the acid dye group.[1] In histological applications, it is primarily utilized for its ability to selectively stain collagen and as a component in polychrome staining techniques, most notably in specific variants of trichrome stains.[1][2] Its vibrant green color provides excellent contrast to nuclear and cytoplasmic stains, facilitating the clear visualization and differentiation of various tissue components.[1] While the user's query specifies staining of non-collagenous tissues, it is important to note that **Naphthol Green B**'s primary application is the staining of collagenous tissues. However, its use as a counterstain allows for the clear visualization of non-collagenous elements against a green background of connective tissue.

The staining mechanism of **Naphthol Green B** is based on electrostatic interactions.[1][3] As an anionic dye, it carries a negative charge due to its sulfonic acid groups.[3][4] In an acidic solution, these groups bind to positively charged amino groups found in proteins, particularly abundant in collagen fibers.[1][3]

Data Presentation

The interaction of **Naphthol Green B** with proteins has been studied to understand its staining mechanism. The following table summarizes key quantitative parameters from a study on the binding of **Naphthol Green B** to bovine serum albumin (BSA), which serves as a model for protein interactions.[1][4]

Parameter	Value	Significance
Binding Constant (K)	$1.41 \times 10^5 \text{ L}\cdot\text{mol}^{-1}$	Indicates a strong binding affinity between Naphthol Green B and the protein.[4]
Number of Binding Sites (n)	~1.26	Suggests an approximate 1:1 binding stoichiometry.[4]
Enthalpy Change (ΔH)	$-5.707 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value indicates that the binding process is exothermic.[4]
Gibbs Free Energy Change (ΔG)	$-30.25 \text{ kJ}\cdot\text{mol}^{-1}$	The negative value signifies that the binding is a spontaneous process.[4]
Entropy Change (ΔS)	$79.95 \text{ J}\cdot\text{mol}^{-1}\cdot\text{K}^{-1}$	The positive value suggests an increase in disorder, likely due to the release of water molecules upon binding.[4]

Experimental Protocols

Here are detailed methodologies for key experiments using **Naphthol Green B**.

Protocol 1: **Naphthol Green B** as a Standalone Stain for Collagen

This protocol outlines the use of **Naphthol Green B** as a primary stain for collagen.

Reagents:

- **Naphthol Green B** Staining Solution (0.5% w/v in 1% aqueous acetic acid)[5]
- Weigert's Iron Hematoxylin (for nuclear counterstain)
- 1% Acetic Acid solution (for differentiation)
- Ethanol solutions (70%, 95%, and 100%)

- Xylene or xylene substitute
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration: Immerse slides in xylene (2 changes, 5 minutes each), followed by 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes). Rinse in distilled water.[\[5\]](#)
- Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water for 10 minutes.[\[3\]](#)
- "Bluing": Blue the sections in Scott's tap water substitute or running tap water.
- **Naphthol Green B** Staining: Stain in 0.5% **Naphthol Green B** solution for 5-10 minutes.[\[5\]](#)
- Differentiation: Rinse briefly in distilled water. Differentiate in 1% acetic acid for 1-3 minutes, checking microscopically until collagen is clearly stained green.[\[5\]](#)
- Dehydration and Mounting: Rinse well in distilled water. Dehydrate through 95% ethanol and two changes of 100% ethanol (2 minutes each). Clear in two changes of xylene and mount with a resinous mounting medium.[\[5\]](#)

Protocol 2: **Naphthol Green B** as a Counterstain in a Modified Masson's Trichrome

This protocol describes the use of **Naphthol Green B** as a counterstain for collagen in a trichrome procedure.

Reagents:

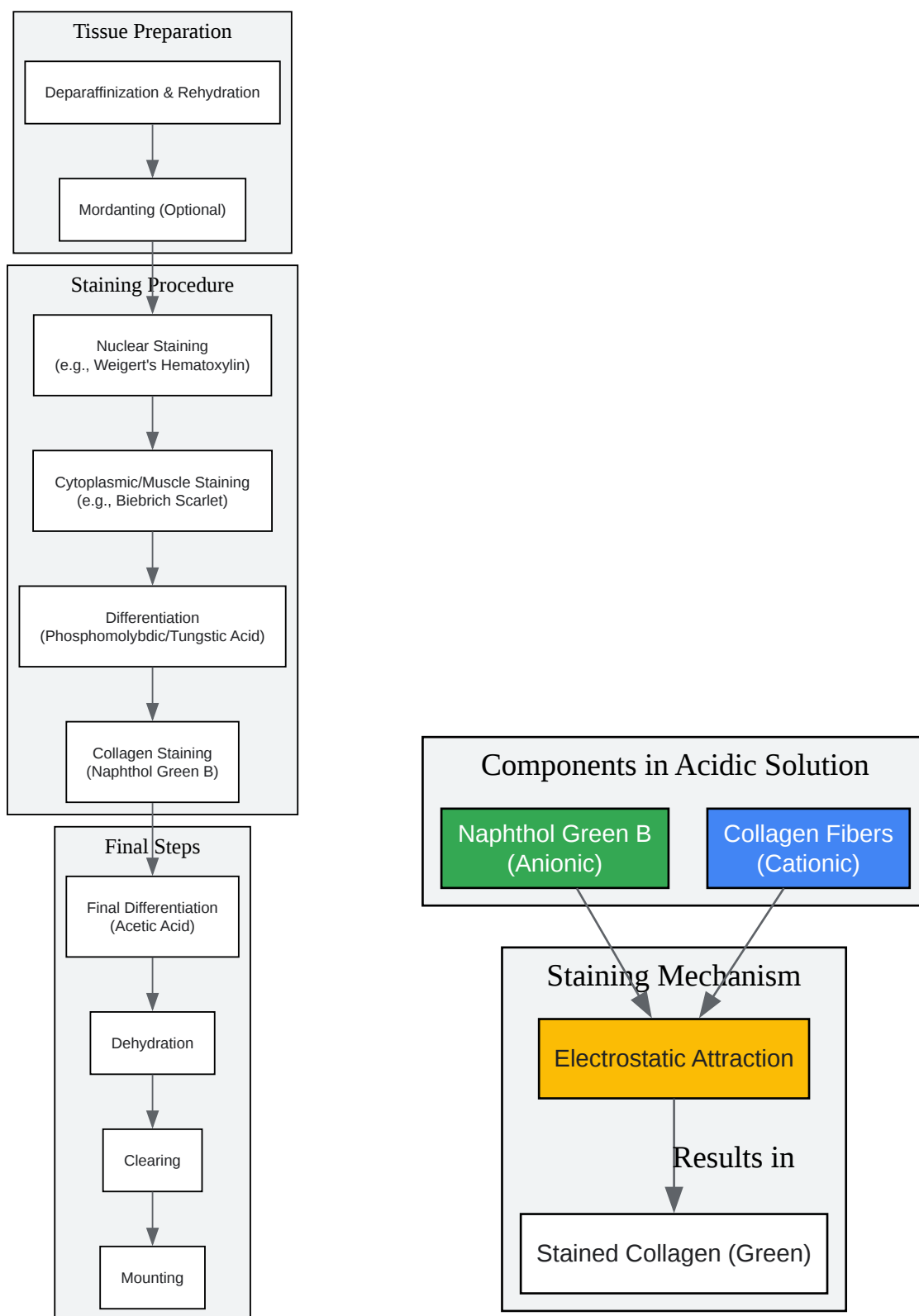
- Bouin's solution (optional, for mordanting)
- Weigert's iron hematoxylin
- Biebrich scarlet-acid fuchsin solution
- Phosphomolybdic/phosphotungstic acid solution

- **Naphthol Green B** solution (0.2% in 0.2% glacial acetic acid)[6]
- 1% Acetic acid
- Graded alcohols and xylene

Procedure:

- Deparaffinization and Rehydration: As described in Protocol 1.[6]
- Mordanting (Optional): For formalin-fixed tissue, mordant in Bouin's solution at 56-60°C for 1 hour. Wash in running tap water until the yellow color disappears.[6]
- Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes, rinse, and "blue".[6]
- Cytoplasmic and Muscle Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes. Rinse in distilled water.[6]
- Differentiation: Immerse in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes to remove the red stain from collagen. Rinse in distilled water.[6]
- Collagen Staining: Immerse slides in 0.2% **Naphthol Green B** solution for 10-15 minutes. Rinse briefly in distilled water.[6]
- Final Differentiation and Dehydration: Differentiate in 1% acetic acid solution for 3-5 minutes. Dehydrate quickly through graded alcohols and clear in xylene. Mount with a compatible mounting medium.[6]

Visualizations



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